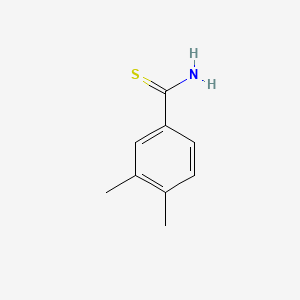

3,4-Dimethyl-thiobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZKKVFYBQMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607601 | |

| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58952-03-7 | |

| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-dimethylbenzenecarbothioamide chemical structure and molecular weight

Technical Monograph: 3,4-Dimethylbenzenecarbothioamide

Executive Summary

3,4-Dimethylbenzenecarbothioamide (CAS: 58952-03-7), also known as 3,4-dimethylthiobenzamide, is a critical thioamide isostere of 3,4-dimethylbenzamide. In medicinal chemistry, this compound serves as a high-value scaffold for probing hydrogen bonding networks within protein active sites. The substitution of the carbonyl oxygen with sulfur alters the electronic landscape—increasing lipophilicity and modifying hydrogen bond donor/acceptor capabilities—without significantly disrupting steric volume. This guide details its physicochemical properties, a robust synthesis protocol using Lawesson’s Reagent, and its application in bioisosteric drug design.

Part 1: Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon synthesis to ensure isolate purity.

| Parameter | Value / Description | Notes |

| IUPAC Name | 3,4-Dimethylbenzenecarbothioamide | |

| Common Name | 3,4-Dimethylthiobenzamide | |

| CAS Registry Number | 58952-03-7 | |

| Molecular Formula | C₉H₁₁NS | |

| Molecular Weight | 165.26 g/mol | Exact Mass: 165.0612 Da |

| Melting Point | 120°C – 125°C | Crystalline solid [1] |

| Appearance | Yellow to orange crystalline powder | Thioamides are chromophoric (n→π* transition) |

| Solubility | Soluble in DMSO, MeOH, EtOH, CHCl₃ | Poor water solubility compared to amide parent |

| H-Bond Donor | 1 (–NH₂) | Stronger donor than amide counterpart |

| H-Bond Acceptor | 1 (C=S) | Weaker acceptor than amide counterpart |

Part 2: Synthetic Architecture

The most reliable route for synthesizing 3,4-dimethylbenzenecarbothioamide is the thionation of 3,4-dimethylbenzamide using Lawesson’s Reagent (LR) . This method is superior to Phosphorus Pentasulfide (

Mechanism of Action

The reaction proceeds via a thiaoxaphosphetane intermediate.[1] The driving force is the formation of the thermodynamically stable P=O bond in the cycloreversion step.

Figure 1: Thionation mechanism via Lawesson’s Reagent involving the characteristic 4-membered ring transition state.

Experimental Protocol

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

or Ar) to prevent hydrolysis of the reagent. -

Dissolution: Charge the flask with 3,4-dimethylbenzamide (e.g., 1.49 g, 10 mmol) and anhydrous toluene (30 mL).

-

Activation: Add Lawesson’s Reagent (2.42 g, 6 mmol). Note: A slight excess (0.6 eq of dimer = 1.2 eq of reactive monomer) ensures complete conversion.

-

Reaction: Heat the mixture to reflux (110°C). The suspension will clarify as the reagent dissolves and reacts.

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide product will appear as a distinct yellow spot with a higher

value than the starting amide due to decreased polarity. Reaction time is typically 2–4 hours. -

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purification (Critical): The residue will contain phosphorus byproducts. Purify via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (start 9:1, move to 7:3).

-

-

Crystallization: Recrystallize the isolated solid from benzene/hexane or ethanol to obtain analytical grade crystals (mp 120–125°C).

Part 3: Structural Validation

Confirmation of the oxygen-to-sulfur exchange is best achieved through NMR and IR spectroscopy.

Infrared Spectroscopy (FT-IR)

-

Loss of C=O: The strong amide I band (~1650–1690 cm⁻¹) of the starting material must be absent.

-

Appearance of C=S: Look for a new, intense band in the fingerprint region, typically 1000–1200 cm⁻¹ (mixed mode vibration involving C=S stretching) [2].

-

N-H Stretch: Two bands for the primary thioamide (

) around 3150–3400 cm⁻¹. These are often broader and slightly red-shifted compared to the amide.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

The

protons in thioamides are magnetically nonequivalent due to the high rotational barrier of the C–N bond (significant double bond character). -

Expect two broad singlets (or one very broad signal) shifted downfield (δ 9.0–10.0 ppm) compared to the amide protons (δ 7.0–8.0 ppm).

-

Aromatic protons and methyl groups (δ ~2.3 ppm) will remain largely similar to the parent, with slight deshielding effects on the ortho-protons.

-

-

¹³C NMR:

-

The Diagnostic Shift: The carbonyl carbon signal (C=O, ~170 ppm) will disappear.

-

Thiocarbonyl Signal: A new signal for C=S will appear significantly downfield, typically at 190–205 ppm .

-

Part 4: Pharmacological Utility & Bioisosterism

In drug development, replacing an amide with a thioamide is a strategic "single-atom substitution" used to modulate pharmacokinetics and target binding.

Key Advantages in Drug Design

-

Proteolytic Stability: Thioamides are resistant to cleavage by proteases and peptidases, extending the half-life of peptide-based drugs.

-

Altered H-Bonding: The thioamide –NH₂ is a stronger hydrogen bond donor (more acidic) than the amide –NH₂, potentially strengthening interactions with active site residues (e.g., backbone carbonyls of proteins). Conversely, the C=S is a weaker acceptor.

-

Lipophilicity: The sulfur atom increases the logP, enhancing membrane permeability and blood-brain barrier penetration.

Figure 2: Strategic advantages of the thioamide scaffold in medicinal chemistry.

Case Study Context: Thioamide derivatives have shown efficacy in inhibiting histone methyltransferases (e.g., ASH1L inhibitors), where the thioamide moiety forms critical hydrogen bonds and chalcogen bonds within the hydrophobic pocket that the oxygen analogue cannot replicate [3].

References

-

Fisher Scientific. (n.d.).[4] 3,4-Dimethylthiobenzamide, 97%.[4][5] Retrieved February 15, 2026, from [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]

-

Li, J., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Acta Pharmaceutica Sinica B. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzamide (Parent Compound Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS [chemicalbook.com]

- 4. 3,4-Dimethylthiobenzamide, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 3,4-Dimethylthiobenzamide , 97 , 58952-03-7 - CookeChem [cookechem.com]

thioamide bioisosteres in medicinal chemistry applications

Introduction: The Sulfur Switch

In medicinal chemistry, the amide bond (

The thioamide (

Physicochemical Profiling: The Rationale

To effectively deploy thioamides, one must understand how the sulfur atom perturbs the local environment compared to the canonical amide.

Comparative Matrix: Amide vs. Thioamide[1][2][3]

The following table summarizes the critical physicochemical divergences that drive the decision to use a thioamide bioisostere.

| Property | Amide ( | Thioamide ( | Medicinal Chemistry Implication |

| Bond Length (C=X) | 1.23 Å | 1.71 Å | Thioamide extends the backbone; may cause steric clash in tight binding pockets. |

| Van der Waals Radius (X) | 1.40 Å (O) | 1.85 Å (S) | Sulfur is significantly bulkier; affects receptor fit. |

| H-Bond Donor (NH) | Moderate | Stronger | Thioamide NH is more acidic ( |

| H-Bond Acceptor (C=X) | Strong | Weaker | Sulfur is a poor H-bond acceptor.[1] This reduces desolvation penalty, potentially improving membrane permeability .[2] |

| Dipole Moment | ~3.8 D | ~4.5 - 5.0 D | Thioamides are more polar but often more lipophilic due to diffuse electron cloud. |

| Rotation Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Thioamides are more rigid; they can lock bioactive conformations more effectively. |

| Proteolytic Stability | Low (Labile) | High | The C=S bond is resistant to standard serine proteases; excellent for peptide half-life extension. |

The Interaction

Recent structural biology studies indicate that thioamides exhibit stronger

Synthetic Protocols: Thionation Strategies[1][4][6][7][8]

The conversion of an amide to a thioamide (thionation) is the primary synthetic route.[3] While

Protocol: Selective Thionation using Lawesson’s Reagent

Objective: Convert a secondary amide (e.g., a peptide bond) to a thioamide.

Reagents:

-

Substrate: Amide-containing scaffold (0.5 mmol)

-

Reagent: Lawesson’s Reagent (0.25 - 0.3 mmol, 0.5-0.6 eq)

-

Solvent: Anhydrous Toluene or THF (dryness is critical)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amide substrate (1.0 eq) in anhydrous toluene (0.1 M concentration).

-

Reagent Addition: Add Lawesson’s Reagent (0.55 eq). Note: LR is a dimer; 0.5 eq theoretically provides 1 eq of reactive dithiophosphine ylide.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 80°C - 110°C (reflux) under an inert atmosphere.

-

Checkpoint: Monitor via TLC every 30 minutes. Thioamides are typically less polar (higher

) and stain distinctively (often yellow/orange) compared to amides.

-

-

Quenching: Once the starting material is consumed (typically 1–4 hours), cool the mixture to room temperature.

-

Workup (Critical Step):

-

Standard: Evaporate solvent directly.

-

Scavenging (Recommended): To remove phosphorus byproducts, add a 1:1 mixture of

/Pentane. The phosphorus byproducts often precipitate. Filter off the solid.

-

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel).

-

Tip: Thioamides can be sensitive to oxidation on silica over long periods; perform chromatography rapidly.

-

Mechanistic Workflow (Graphviz)

The following diagram illustrates the dissociation of Lawesson's Reagent and the [2+2] cycloaddition mechanism that drives the O-to-S exchange.

Figure 1: Mechanism of Lawesson's Reagent mediated thionation via the reactive ylide species.

Biological Applications & Case Studies

Protease Resistance (Peptide Stabilization)

The most common application is stabilizing peptide drugs. Serine proteases attack the carbonyl carbon of the amide bond. The

-

Case Study: Oxytocin Analogues . Replacing specific amide linkages in Oxytocin with thioamides resulted in analogues that retained receptor affinity but exhibited significantly prolonged half-lives in human plasma due to resistance against post-proline cleaving enzymes.

Permeability Enhancement (Macrocycles)

Thioamides can improve the passive membrane permeability of macrocyclic peptides.[2]

-

Mechanism: In an amide, the carbonyl oxygen is a strong H-bond acceptor, requiring significant energy to desolvate before entering the lipid bilayer. The sulfur in a thioamide is a poor acceptor.[4][1]

-

Result: Replacing an exposed amide with a thioamide reduces the desolvation penalty. A study on cyclic peptides showed that a single thioamide substitution increased oral bioavailability in rats by reducing the energetic cost of membrane transit.

Small Molecule Inhibitors (ASH1L)

Thioamides are not limited to peptides.

-

Target: ASH1L (Histone Methyltransferase).[5]

-

Discovery: Inhibitors containing a thioamide moiety showed superior potency compared to their amide counterparts.[6][5]

-

Reasoning: The thioamide formed a unique chalcogen bond (S···O) interaction and stronger H-bonds (via the NH donor) within the active site, which the amide could not replicate.

Metabolic Liabilities & Toxicity[2]

While useful, thioamides are not benign. Their deployment requires careful metabolic screening.[5]

The S-Oxidation Pathway

The primary metabolic liability of the thioamide group is S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.

-

Sulfine Formation:

(Sulfine). -

Sulfene Formation: Further oxidation to Sulfene (

). -

Reactive Intermediates: These species are highly electrophilic and can arylate liver proteins, leading to idiosyncratic hepatotoxicity .

Mitigation Strategy

-

Steric Shielding: Place bulky groups (e.g., isopropyl, tert-butyl) adjacent to the thiocarbonyl carbon to hinder enzymatic approach.

-

Electronic Deactivation: Electron-withdrawing groups can reduce the electron density on sulfur, making it less prone to oxidation.

-

Bioisostere-of-Bioisostere: If the thioamide causes toxicity, consider 1,2,4-thiadiazoles or thiazoles as stable surrogates that mimic the thioamide geometry without the metabolic liability of the exocyclic sulfur.

Decision Logic for Deployment

Figure 2: Decision matrix for deploying thioamides and managing associated risks.

References

-

Wulff, J. E., et al. (2020). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. Link

-

Lawesson, S. O., et al. (1978). Reactions of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent). Bulletin of the Chemical Societies of Belgium. Link

-

Raines, R. T., et al. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society. Link

-

Kawakami, T., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Link

-

Grembecka, J., et al. (2020). Discovery of Thioamide-Containing Inhibitors of the Histone Methyltransferase ASH1L. Journal of Medicinal Chemistry. Link

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Characterization of 3,4-Dimethyl-thiobenzamide: A Technical Guide

Topic: Solubility of 3,4-Dimethyl-thiobenzamide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 2362-63-2) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and sulfur-containing reagents. While specific thermodynamic solubility data for this dimethyl derivative is often proprietary or absent from public databases, its solubility behavior can be rigorously modeled using Structure-Activity Relationship (SAR) analysis of the parent thiobenzamide and experimental validation.

This guide provides a definitive framework for determining, modeling, and optimizing the solubility of this compound. It moves beyond simple data listing to establish a self-validating protocol for researchers requiring precise saturation points for crystallization, extraction, or reaction medium selection.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular architecture.

Structural Analysis[1]

-

Thioamide Moiety (–CSNH₂): The thiocarbonyl group is softer and more polarizable than its carbonyl analog. It acts as a strong hydrogen bond donor (via –NH₂) and a weak acceptor (via =S). This facilitates solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Ethanol).

-

3,4-Dimethyl Phenyl Ring: The addition of two methyl groups at the meta and para positions significantly increases the lipophilicity (

) compared to unsubstituted thiobenzamide. This modification reduces water solubility and enhances interaction with non-polar aromatic solvents (Toluene) and moderately polar ethers.

Predicted Solubility Ranking (SAR-Derived)

Based on the "Like Dissolves Like" principle and analog data from Thiobenzamide and 3-Methoxythiobenzamide:

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Dipolar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole-dipole; H-bond acceptance |

| Polar Protic | Ethanol, Methanol | High (20–50 mg/mL) | H-bonding with thioamide protons |

| Ketones | Acetone, 2-Butanone | Moderate-High | Dipole interactions; good for crystallization |

| Aromatic | Toluene | Moderate | |

| Chlorinated | Dichloromethane | Moderate | Dispersion forces; polarizability match |

| Aqueous | Water | Low/Insoluble (<1 mg/mL) | Hydrophobic effect of dimethyl-phenyl group |

Experimental Determination Protocols

For pharmaceutical applications, estimated values are insufficient. The following protocols provide the industry standard for generating thermodynamic solubility data (

Protocol A: Static Gravimetric Method (The "Gold Standard")

Best for: Generating precise thermodynamic data for publication or regulatory filing.

Workflow:

-

Preparation: Add excess this compound to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously at the target temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm) to prevent "crash-out" precipitation.

-

Quantification: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue to calculate the mole fraction (

).

Protocol B: Dynamic Laser Monitoring

Best for: Rapid metastable zone width (MSZW) determination and process monitoring.

Workflow:

-

Setup: Place a mixture of solute and solvent with known composition in a reactor.

-

Ramp: Heat the mixture at a slow rate (e.g., 0.2 K/min) while monitoring turbidity with a focused beam reflectance measurement (FBRM) or simple laser transmission probe.

-

Detection: The temperature at which transmission reaches 100% (or chord counts drop to zero) is recorded as the saturation temperature (

).

Visualization: Experimental Logic

The following diagram illustrates the decision matrix for selecting the correct solubility determination method based on the research stage.

Caption: Decision matrix and workflow for determining solubility via Static (Gravimetric) or Dynamic (Laser) methods.

Thermodynamic Modeling

Raw data points must be correlated to be useful for process design. The Modified Apelblat Equation is the industry standard for correlating solubility data of thioamides in organic solvents.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (Kelvin).[1][2]

-

: Empirical parameters derived from non-linear regression of experimental data.

-

Interpretation:

and

-

Van't Hoff Analysis

To understand the dissolution mechanism (endothermic vs. exothermic), use the Van't Hoff equation:

-

Positive

: Dissolution is endothermic (Solubility increases with temperature).[2] This is typical for thiobenzamides in alcohols and toluene. -

Positive

: Dissolution is entropy-driven (Disorder increases).

Process Application: Purification Strategy

The solubility differential of this compound allows for efficient purification via Antisolvent Crystallization .

Recommended Solvent System: Ethanol / Water

-

Dissolution : Dissolve the crude this compound in hot Ethanol (near reflux, ~75°C). The high solubility allows for a minimal solvent volume.

-

Filtration : Filter hot to remove insoluble mechanical impurities.

-

Antisolvent Addition : Slowly add Water (the antisolvent) to the hot filtrate. The hydrophobic dimethyl-phenyl ring will cause the compound to precipitate as the dielectric constant of the mixture increases.

-

Cooling : Cool the mixture to 0–5°C to maximize yield.

Why this works: The "3,4-dimethyl" substitution significantly lowers water solubility compared to the parent thiobenzamide, making water a more aggressive and effective antisolvent for this specific derivative.

References

-

Thiobenzamide Solubility & Properties

-

ChemicalBook. (2023). "3-Methyl-thiobenzamide and derivatives chemical properties."

-

PubChem. (2024). "Benzamide, thio- Compound Summary." National Library of Medicine.

-

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics.

-

Experimental Protocols

-

NIST. (2024). "Solubility Data Series: Experimental protocols for solubility determination." National Institute of Standards and Technology.

-

-

Analogous Compound Data (Thiobenzamide)

Sources

- 1. Measurement and Correlation of Solubility of Thiamine Nitrate in Three Binary Solvents and Thermodynamic Properties for the Solutions in Different Binary Mixtures at (278.15–313.15) K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 3,4-Dimethylbenzothioamide: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethylbenzothioamide, a sulfur-containing aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust guide for researchers. The guide details a reliable synthetic protocol for the preparation of 3,4-dimethylbenzothioamide from its corresponding amide precursor using Lawesson's reagent. Furthermore, it presents a thorough analysis of its expected physicochemical properties, including melting point, solubility, and spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS). This guide is intended to serve as a foundational resource for scientists working with or considering the use of 3,4-dimethylbenzothioamide in their research endeavors.

Introduction

Thioamides are a versatile class of organic compounds that serve as important synthons in the preparation of various sulfur- and nitrogen-containing heterocycles. The replacement of the carbonyl oxygen in an amide with a sulfur atom significantly alters the electronic and steric properties of the molecule, often leading to unique biological activities and chemical reactivities. 3,4-Dimethylbenzothioamide, with its substituted aromatic ring, presents a scaffold with potential applications in drug discovery and materials science. The dimethyl substitution pattern on the benzene ring can influence its lipophilicity, metabolic stability, and interaction with biological targets.

This guide aims to bridge the current information gap by providing a detailed, scientifically grounded resource on 3,4-dimethylbenzothioamide (CAS No. 58952-03-7)[1]. While direct experimental data for this specific compound is scarce, the principles of organic synthesis and spectroscopic analysis allow for a reliable prediction of its properties and a well-defined pathway for its preparation and characterization.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and predicted spectroscopic data for 3,4-dimethylbenzothioamide. It is important to note that the melting point is an estimate based on analogous compounds, and the spectroscopic data are predicted based on established principles of NMR, IR, and mass spectrometry.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₉H₁₁NS | Calculated |

| Molecular Weight | 165.26 g/mol | Calculated |

| CAS Number | 58952-03-7 | [1] |

| Appearance | Expected to be a pale yellow to yellow solid. | Analogy to other thioamides. |

| Melting Point | Estimated in the range of 110-125 °C. | Thioamides generally have higher melting points than their corresponding amides due to stronger intermolecular hydrogen bonding and dipole-dipole interactions. The starting amide, 3,4-dimethylbenzamide, has a reported melting point of 107-113 °C. |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in nonpolar solvents (e.g., hexanes) and water. | General solubility characteristics of thioamides. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.0-7.5 (br s, 2H, -CSNH₂), 7.6-7.4 (m, 2H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 2.3 (s, 6H, 2 x Ar-CH₃). | Based on the analysis of similar aromatic thioamides and the known chemical shifts of aromatic and methyl protons. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be concentration-dependent. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): ~200 (C=S), 140-125 (aromatic carbons), ~20 (2 x Ar-CH₃). | The thiocarbonyl (C=S) carbon is significantly deshielded and typically appears in the 190-210 ppm range. |

| IR (KBr, cm⁻¹) | Predicted ν (cm⁻¹): 3300-3100 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (C=C stretch, aromatic), 1400-1200 (C=S stretch, thioamide I & II bands), 850-800 (Ar C-H bend, 1,2,4-trisubstituted). | Based on characteristic infrared absorption frequencies for functional groups present in the molecule[2]. The C=S stretch is often coupled with other vibrations and can be complex. |

| Mass Spectrometry (EI) | Predicted m/z (%): 165 (M⁺), 148 ([M-NH₃]⁺), 133 ([M-S]⁺), 118, 91. | Expected fragmentation pattern for an aromatic thioamide, with the molecular ion being prominent. |

Synthesis of 3,4-Dimethylbenzothioamide

The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and efficient reagent for this transformation[3][4][5].

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of 3,4-dimethylbenzothioamide.

Experimental Protocol: Thionation of 3,4-Dimethylbenzamide

Materials:

-

3,4-Dimethylbenzamide

-

Lawesson's Reagent (0.5 equivalents)

-

Anhydrous Toluene (or Dioxane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 3,4-dimethylbenzamide (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene (or dioxane) to dissolve the amide. To this solution, add Lawesson's reagent (0.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure 3,4-dimethylbenzothioamide.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by melting point analysis. The absence of the starting amide should be confirmed by the disappearance of its characteristic signals in the NMR and IR spectra.

Structural and Mechanistic Insights

Chemical Structure

Caption: Chemical structure of 3,4-dimethylbenzothioamide.

Mechanism of Thionation with Lawesson's Reagent

The thionation of an amide with Lawesson's reagent proceeds through a well-established mechanism involving a four-membered ring intermediate.

Caption: Simplified mechanism of amide thionation using Lawesson's reagent.

The reaction is initiated by the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus of Lawesson's reagent, followed by intramolecular cyclization to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion) to yield the desired thioamide and a stable phosphorus-oxygen double bond-containing byproduct[3].

Applications and Future Directions

While specific applications for 3,4-dimethylbenzothioamide are not yet widely reported, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: As a precursor for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles with potential biological activities.

-

Materials Science: As a building block for the development of novel organic semiconductors, polymers, or ligands for metal complexes.

-

Agrochemicals: The benzamide and thioamide functionalities are present in a number of commercially available pesticides and herbicides.

Future research on 3,4-dimethylbenzothioamide could involve the exploration of its biological activity, its use as a synthon in organic synthesis, and the investigation of its coordination chemistry with various metals.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 3,4-dimethylbenzothioamide. By leveraging established chemical principles and data from analogous compounds, a detailed protocol for its synthesis and a thorough characterization profile have been presented. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

LibreTexts Chemistry. Table of Characteristic IR Absorptions. [Link]

Sources

3,4-Dimethyl-thiobenzamide as a building block for thiazoles

Technical Whitepaper: 3,4-Dimethyl-thiobenzamide as a Building Block for Thiazoles

Executive Summary

The thiazole ring is a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antineoplastics (e.g., Dasatinib, Epothilones) to metabolic regulators (e.g., Febuxostat). While 2-aminothiazoles are widely explored, 2-arylthiazoles offer distinct physicochemical advantages, particularly in modulating lipophilicity and metabolic stability.

This guide focuses on This compound as a specialized building block. The 3,4-dimethylphenyl moiety provides a unique steric and electronic profile: it increases lipophilicity (logP) to enhance membrane permeability and blocks the metabolically vulnerable para-position of the phenyl ring, potentially extending half-life (

Chemical Profile: this compound

Before deployment in synthesis, the physicochemical profile of the building block must be understood to optimize reaction conditions.

| Property | Value / Description | Note |

| CAS Number | 58952-03-7 | |

| Molecular Formula | ||

| Molecular Weight | 165.26 g/mol | |

| Appearance | Yellow crystalline solid | Typical of primary thioamides due to |

| Solubility | Soluble in EtOH, MeOH, DMF, DMSO | Moderate solubility in non-polar solvents (Toluene) at reflux. |

| Electronic Effect | Electron-donating (+I) | The 3,4-dimethyl pattern increases electron density on the thiocarbonyl sulfur, enhancing nucleophilicity. |

Synthesis of the Building Block

Commercially available this compound can be expensive or chemically unstable over long storage. In situ or fresh preparation from the corresponding amide is the gold standard for reproducibility.

The Lawesson’s Reagent Protocol

We utilize Lawesson’s Reagent (LR) over Phosphorus Pentasulfide (

Reaction Scheme:

Mechanism of Thionation: LR dissociates in solution to form a dithiophosphine ylide. This reactive species undergoes a [2+2] cycloaddition with the amide carbonyl to form a thiaoxaphosphetane intermediate, which collapses to release the stable P=O bond and the desired thioamide.

Experimental Protocol A: Thionation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under

atmosphere. -

Charging: Add 3,4-dimethylbenzamide (10.0 mmol, 1.49 g) and anhydrous toluene (50 mL).

-

Reagent Addition: Add Lawesson’s Reagent (6.0 mmol, 2.43 g, 0.6 equiv). Note: 0.5 equiv is stoichiometric, but a slight excess ensures full conversion.

-

Reaction: Reflux the mixture (

) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The amide spot ( -

Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonic anhydride) often precipitates. Filter off the solid.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the crude yellow residue from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).

-

Validation:

(DMSO-

Thiazole Construction: The Hantzsch Synthesis

The core utility of this compound is its reaction with

Mechanistic Pathway

The reaction proceeds in two distinct phases:

-

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the

-carbon of the haloketone ( -

Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to aromatize the system.

Steric Considerations: The 3,4-dimethyl substitution on the phenyl ring is distal enough from the reaction center that it does not sterically hinder the initial S-alkylation. However, it significantly increases the lipophilicity of the final construct.

Figure 1: Mechanistic pathway of the Hantzsch synthesis using this compound.

Experimental Protocol: Thiazole Synthesis

Objective: Synthesis of 4-Phenyl-2-(3,4-dimethylphenyl)thiazole (Representative Analog).

Reagents:

-

This compound (1.0 equiv)

-

Phenacyl bromide (2-bromoacetophenone) (1.0 equiv)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 165 mg) in absolute ethanol (10 mL).

-

Addition: Add phenacyl bromide (1.0 mmol, 199 mg) in one portion.

-

Reaction: Heat the mixture to reflux (

) for 2 hours.-

Observation: The reaction often starts as a clear solution and may precipitate the hydrobromide salt of the thiazole upon cooling.

-

-

Workup (Free Base Formation):

-

Cool the reaction mixture to

. -

The solid precipitate is the thiazole hydrobromide salt. Filter it.

-

To obtain the free base, suspend the solid in water and neutralize with

or -

Extract with Ethyl Acetate (

).

-

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Ethanol. -

Characterization:

-

: Look for the characteristic thiazole C5-proton singlet around

-

MS: Confirm molecular ion

.

-

: Look for the characteristic thiazole C5-proton singlet around

Figure 2: Integrated workflow for the synthesis of 2-(3,4-dimethylphenyl)thiazoles.

Medicinal Chemistry Applications

The 2-(3,4-dimethylphenyl) motif is not merely a structural placeholder; it imparts specific pharmacological properties:

-

Metabolic Blocking: The 3- and 4-methyl groups block the para and meta positions of the phenyl ring. In unsubstituted phenyl rings, the para-position is the primary site for CYP450-mediated hydroxylation (Phase I metabolism). Blocking this site can significantly increase the metabolic stability (

) of the drug candidate [1]. -

Hydrophobic Interactions: The two methyl groups add bulk and lipophilicity. This is advantageous for targeting deep hydrophobic pockets in enzymes (e.g., Kinases, Xanthine Oxidase).

-

Bioisosterism: This scaffold serves as a lipophilic bioisostere for other biaryl systems found in drugs like Dasatinib (kinase inhibitor) or Febuxostat (xanthine oxidase inhibitor), allowing for the fine-tuning of potency and solubility [2, 3].

References

-

Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Febuxostat: A Non-Purine Xanthine Oxidase Inhibitor. PubChem Compound Summary. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. Available at: [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

Sources

Methodological & Application

Application Note: Thioamidation of 3,4-Dimethylbenzonitrile with Hydrogen Sulfide

Abstract & Scope

This application note details the conversion of 3,4-dimethylbenzonitrile to 3,4-dimethylthiobenzamide using hydrogen sulfide (

Target Molecule: 3,4-Dimethylthiobenzamide CAS Registry (Substrate): 22884-95-3 (3,4-Dimethylbenzonitrile) Reaction Type: Nucleophilic Addition / Thionation

Safety Directive: Hydrogen Sulfide ( )

CRITICAL WARNING:

-

Engineering Controls: All operations must occur in a functioning fume hood with a face velocity >100 fpm.

-

Monitoring: Personal

monitors (set to alarm at 10 ppm) are mandatory for all personnel. -

Scrubbing: All effluent gas must pass through a scrubber containing 10-15% aqueous NaOH or bleach (sodium hypochlorite) to neutralize unreacted

. -

Emergency: In case of leak, evacuate immediately. Do not attempt rescue without Self-Contained Breathing Apparatus (SCBA).[1]

Reaction Mechanism

The transformation proceeds via the nucleophilic attack of the hydrosulfide ion (

Mechanism Diagram

Figure 1: Base-catalyzed nucleophilic addition of hydrogen sulfide to the nitrile group.

Protocol A: Traditional Batch Synthesis

Scale: 10 mmol | Time: 4–6 Hours | Yield: 85–95%

Materials

-

3,4-Dimethylbenzonitrile (1.31 g, 10 mmol)

-

Pyridine (Solvent, 10 mL)

-

Triethylamine (Catalyst, 1.5 mL)

- Gas Source (Lecture bottle or Kipp's apparatus)

Step-by-Step Procedure

-

Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (subsurface), and a gas outlet connected to a double-trap scrubber (Trap 1: Empty fallback; Trap 2: 10% NaOH).

-

Dissolution: Charge the flask with 3,4-dimethylbenzonitrile, pyridine, and triethylamine. Stir until dissolved.

-

Saturation: Initiate a slow stream of

gas. Bubble through the solution for 15 minutes to saturate. The solution typically turns dark green or yellow. -

Reaction: Seal the vessel (or maintain a slight positive pressure of

with a balloon) and stir at room temperature.-

Note: Heating to 50°C accelerates the reaction but increases pressure risks.

-

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The nitrile spot (

) will disappear, replaced by the lower -

Workup:

-

Purge the system with Nitrogen (

) for 30 minutes to remove excess -

Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a yellow solid.

-

Stir for 30 minutes to ensure full precipitation.

-

-

Purification: Filter the solid. Wash with cold water (

mL) to remove pyridine traces. Recrystallize from Ethanol/Water if necessary.

Protocol B: Continuous Flow Synthesis (Recommended)

Scale: Scalable | Residence Time: 15–30 min | Safety: Enhanced Based on the methodology of Cantillo & Kappe (2017).

This method utilizes a "Tube-in-Tube" reactor or a standard coil with a Mass Flow Controller (MFC) to handle

Flow Reactor Diagram

Figure 2: Continuous flow setup for safe handling of toxic gases.

Procedure

-

Feed Preparation: Dissolve 3,4-dimethylbenzonitrile (0.5 M) and Triethylamine (1.0 equiv) in DMF.

-

System Configuration: Use a coil reactor (PFA tubing, 10 mL volume). Set system pressure to 5–10 bar using a Back Pressure Regulator (BPR) to increase

solubility. -

Stoichiometry: Set liquid pump flow rate and Gas MFC to achieve a 1.5:1 ratio of

:Nitrile. -

Execution: Pump reagents through the coil at room temperature (or 40°C).

-

Collection: Collect the output stream. The high pressure keeps

in solution during reaction; upon exiting the BPR, excess gas flashes off (direct this to a scrubber). -

Isolation: Dilute the DMF solution with water to precipitate the product.

Analytical Data & Characterization

The product, 3,4-dimethylthiobenzamide, is typically a yellow crystalline solid.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | Yellow needles/powder | Characteristic of primary thioamides. |

| Melting Point | 138–142°C (Predicted) | Distinct from nitrile precursor. |

| IR Spectroscopy | 3300, 3150 cm⁻¹ ( | Disappearance of sharp Nitrile peak is the key reaction monitor. |

| ¹H NMR (DMSO-d6) | The two NH protons are often magnetically non-equivalent due to restricted rotation of the C-N bond. | |

| ¹³C NMR | The thiocarbonyl carbon is significantly deshielded compared to amides.[2] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Poor | Switch solvent to Pyridine or DMF. Ensure TEA is fresh. Increase pressure (Flow method). |

| Nitrile Hydrolysis | Water present in solvent. | Use anhydrous solvents. Hydrolysis yields the amide (white solid), not thioamide. |

| Dimerization | Oxidation of product to 1,2,4-thiadiazoles. | Exclude air/oxygen during workup. Use degassed water. |

| Stuck at 50% Conv. | Equilibrium reached or catalyst poisoning. | Re-saturate with |

References

-

Classic Mechanism: Fairfull, A. E. S., Lowe, J. L., & Peak, D. A. (1952). The Chemistry of Thioamides. Journal of the Chemical Society, 738-744.

-

Modern Flow Chemistry: Cantillo, D., et al. (2017). Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of 2-oxopropanethioamide. Journal of Flow Chemistry, 7(2), 29-32.[3]

-

Safety Standards: OSHA Fact Sheet. Hydrogen Sulfide (

) Hazards. -

General Review: Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4][5] Chemical Reviews, 103(1), 197–228.

Sources

- 1. amp.generalair.com [amp.generalair.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Application Notes & Protocols: Recommended Storage Conditions for Preventing Hydrolysis of Thiobenzamides

Abstract

Thiobenzamides are a critical class of organosulfur compounds utilized extensively in medicinal chemistry, organic synthesis, and materials science.[1] Their thioamide functional group, a bioisostere of the amide bond, imparts unique chemical and biological properties. However, this same functional group is susceptible to hydrolysis, which can compromise sample integrity, leading to inaccurate experimental results and loss of product potency. This document provides an in-depth technical guide to the underlying mechanisms of thiobenzamide hydrolysis and offers detailed protocols for optimal storage and handling to ensure long-term stability. These guidelines are intended for researchers, chemists, and drug development professionals who work with these valuable yet sensitive compounds.

Introduction: The Challenge of Thiobenzamide Stability

The thioamide group (R-C(S)NR'R'') is structurally analogous to the amide group, with a sulfur atom replacing the carbonyl oxygen. While this substitution confers desirable properties, it also introduces inherent instability. The rate of hydrolysis for planar thioamides is approximately ten times slower than for their corresponding amide counterparts; however, this reaction remains a significant degradation pathway.[2] Hydrolysis cleaves the C-N bond, converting the thiobenzamide into the corresponding benzamide and ultimately the benzoic acid, releasing hydrogen sulfide in the process.[3] Understanding and mitigating this degradation is paramount for maintaining the purity and efficacy of thiobenzamide-containing materials, from research chemicals to active pharmaceutical ingredients (APIs).

This guide will elucidate the chemical mechanisms driving hydrolysis, detail the critical environmental factors that accelerate this process, and provide actionable, validated protocols for storage and stability assessment.

The Mechanism of Hydrolysis: A Tale of Two Pathways

The hydrolysis of a thiobenzamide is not a simple displacement reaction but a catalyzed process that is highly dependent on the pH of the environment. The reaction can proceed via two primary mechanisms: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the sulfur atom of the thioamide is protonated, which significantly increases the electrophilicity of the thiocarbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then collapses, eliminating an amine to form a thiobenzoic acid, which can be further hydrolyzed to benzoic acid. This pathway is particularly relevant for storage in protic solvents or exposure to acidic contaminants.[4]

Base-Catalyzed Hydrolysis

In alkaline aqueous media, a hydroxide ion acts as a potent nucleophile, directly attacking the thiocarbonyl carbon.[3] This forms an anionic tetrahedral intermediate. This intermediate is the critical juncture; its collapse determines the reaction products. The rate-determining step is often the C-N bond cleavage, which is influenced by the leaving group ability of the amine.[4] In many cases, the thioamide is converted to the corresponding amide.[3]

The interplay between these pathways means that thiobenzamides exhibit a pH-rate profile where hydrolysis is accelerated at both low and high pH values, with a region of maximum stability typically found closer to a neutral pH.[4]

Caption: Simplified mechanism of thiobenzamide hydrolysis.

Critical Factors Influencing Stability

To prevent hydrolysis, one must control the environmental factors that promote it. The following are the most critical parameters to manage.

-

Moisture: As the primary reactant, water is the most significant threat to thiobenzamide stability. Exposure to atmospheric humidity or storage in non-anhydrous solvents will initiate hydrolysis.

-

Temperature: Hydrolysis is a chemical reaction with a positive activation energy; therefore, its rate increases with temperature. Storing thiobenzamides at low temperatures is a highly effective strategy to decelerate degradation.[3]

-

pH: As detailed in the mechanism, both acidic and basic conditions catalyze hydrolysis.[4] Contact with acidic or basic surfaces, vapors, or solutions must be avoided. Thioamides are known to be unstable in alkaline aqueous media.[3]

-

Oxygen: While hydrolysis is the primary concern, oxidation of the electron-rich sulfur atom to form thioamide S-oxides is a competing degradation pathway.[5] These oxidized intermediates can be more reactive and susceptible to further degradation.

-

Light: Photons can provide the energy to initiate degradation reactions. While less documented than hydrolysis, photostability should be considered a factor for long-term storage.

Recommended Storage Protocols

Based on the principles outlined above, the following protocols are recommended for maximizing the shelf-life of thiobenzamides.

Storage of Solid Thiobenzamides

Solid-state storage is strongly preferred for long-term preservation.

-

Primary Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal. Avoid plastic containers, which can be permeable to moisture and oxygen.

-

Atmosphere: Before sealing, flush the vial with an inert gas such as dry argon or nitrogen. This displaces both moisture and oxygen, addressing the two primary degradation pathways.

-

Desiccation: Store the sealed primary container inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel, Drierite™). This provides an additional barrier against ambient humidity.

-

Temperature: For long-term storage (> 6 months), a temperature of -20°C is recommended. For short-term storage (< 6 months), storage at 2-8°C in a desiccated, inert environment is acceptable.

| Parameter | Condition | Rationale |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the kinetic rate of hydrolysis and oxidation.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen to prevent hydrolysis and oxidation.[5] |

| Light | Amber Vial / Darkness | Prevents potential photolytic degradation. |

| Moisture | Tightly sealed vial + Desiccant | Minimizes exposure to water, the key reactant in hydrolysis. |

Table 1: Summary of Optimal Solid-State Storage Conditions.

Storage of Thiobenzamides in Solution

Storing thiobenzamides in solution is generally discouraged due to increased molecular mobility and solvent interaction. If solution storage is unavoidable, the following precautions are critical.

-

Solvent Choice: Use only anhydrous, aprotic solvents. Nucleophilic solvents like methanol should be avoided as they can participate in degradation.[3] Acetonitrile is a preferable polar aprotic option. Dichloromethane and ethyl acetate have also been shown to be compatible.[3] Always use solvents from a freshly opened bottle or those dried over molecular sieves.

-

Preparation: Prepare solutions fresh for immediate use whenever possible.

-

Storage Conditions: If short-term storage is necessary, store the solution in a tightly sealed vial (with a PTFE-lined septum cap) under an inert atmosphere at -20°C or lower.

-

Duration: Limit solution storage to the shortest possible duration. A stability study should be performed to validate the maximum allowable storage time for your specific compound and solvent system.

Caption: Decision workflow for thiobenzamide storage.

Protocol: Stability Assessment via HPLC

A self-validating storage system requires a method to periodically assess sample integrity. This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method for monitoring the hydrolysis of thiobenzamides.

Objective

To quantify the concentration of the parent thiobenzamide and detect the formation of its primary hydrolytic degradant (the corresponding benzamide) over time under specific storage conditions.

Materials

-

Thiobenzamide sample

-

Reference standards for the parent thiobenzamide and the expected benzamide degradant

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (optional, for pH control)

-

HPLC system with UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance, volumetric flasks, pipettes

-

Autosampler vials

Experimental Procedure

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the thiobenzamide reference standard in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of the benzamide reference standard.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

-

-

Stability Sample Preparation (Time Zero, T=0):

-

Prepare the thiobenzamide sample for stability testing at a known concentration (e.g., 200 µg/mL) in the chosen storage solvent or reconstituted from solid.

-

Immediately transfer an aliquot to an HPLC vial, and this will serve as the T=0 sample.

-

-

Storage:

-

Store the remaining stability sample under the desired test conditions (e.g., -20°C, 4°C, 25°C/60% RH).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 day, 1 week, 1 month, 3 months), remove an aliquot of the stored sample.

-

Dilute if necessary to fall within the calibration range and transfer to an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 Reverse-Phase Column

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape) is typical. Example Gradient: Start at 70:30 Water:Acetonitrile, ramp to 30:70 over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: Monitor at multiple wavelengths, as thiobenzamides have distinct UV absorbance maxima. Common wavelengths are 290 nm and 330 nm.[5] The corresponding benzamide can be monitored around 224 nm.[5]

-

Run Order: Inject a blank, followed by the calibration standards, and then the stability samples.

-

Data Analysis

-

Generate a calibration curve for both the parent thiobenzamide and the benzamide degradant by plotting peak area versus concentration.

-

Using the regression equation from the calibration curve, calculate the concentration of the parent compound and the degradant in each stability sample.

-

Calculate the percent of the parent thiobenzamide remaining at each time point relative to the T=0 sample.

-

% Remaining = (Concentration at T=x / Concentration at T=0) * 100

-

-

Plot the % Remaining versus time for each storage condition to visualize the degradation profile.

Conclusion

The stability of thiobenzamides is critically dependent on the stringent control of environmental moisture, temperature, and pH. Hydrolysis to the corresponding benzamide is the primary degradation pathway. By implementing the storage protocols detailed in this guide—namely, storing solids under an inert, desiccated atmosphere at -20°C—researchers can significantly extend the shelf-life and ensure the integrity of these valuable compounds. For unavoidable solution-phase work, the use of fresh solutions in anhydrous, aprotic solvents is paramount. Regular analytical verification via HPLC provides the ultimate confirmation of sample stability, underpinning the reliability and reproducibility of experimental outcomes.

References

-

Vannelli, T. A., & Ortiz de Montellano, P. R. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(12), 7467–7474. [Link]

-

Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45-86. [Link]

-

Puri, N., & Luedtke, N. W. (2015). Long-term release of a thiobenzamide from a backbone functionalized poly(lactic acid). Polymer Chemistry, 6(42), 7414-7420. [Link]

-

Mojtahedi, M. M., et al. (2007). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. ResearchGate. [Link]

-

Thun, J., et al. (2009). Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide—and the Story Still Continues!. Crystal Growth & Design, 9(5), 2435–2441. [Link]

-

Li, G., et al. (2022). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. ChemRxiv. [Link]

-

Mazurek, A. P., & Jagodziński, T. S. (2008). Synthesis and reactions of p-hydroxythiobenzamides. ARKIVOC, 2008(15), 239-255. [Link]

-

Albreht, A. (2013). Stability of thioamides? ResearchGate. [Link]

-

Puri, N., & Luedtke, N. W. (2015). Long-term release of a thiobenzamide from a backbone functionalized poly(lactic acid). RSC Publications. [Link]

-

Sibi, M. P., & Asano, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3530. [Link]

-

East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

-

Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7849–7858. [Link]

-

LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

-

Blandamer, M. J., et al. (1998). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 1133-1139. [Link]

-

Agnimonhan, F., et al. (2017). Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis. Journal of Chemical Sciences. [Link]

-

LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Thiobenzamides

Ticket ID: TBZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: Breaking the "Thio-Wall"

You are likely here because your thiobenzamide derivative is refusing to dissolve in aqueous media, precipitating out of your biological assay buffer, or crashing out of solution during cooling.

The Short Answer: Thiobenzamides are notoriously difficult to solubilize due to the "Thio-Effect"—the substitution of oxygen with sulfur creates a molecule that is significantly more lipophilic and possesses higher lattice energy than its amide counterpart.[1]

This guide moves beyond generic advice. We will troubleshoot your specific solubility issues using a tiered approach, starting with immediate solvent fixes and moving to advanced formulation strategies.

Module 1: Diagnostics – Why Won't It Dissolve?

Before attempting a fix, you must understand the barrier. The insolubility of thiobenzamides is thermodynamic, not kinetic.

The "Thio-Effect" Checklist

| Feature | Amide (Benzamide) | Thioamide (Thiobenzamide) | Impact on Solubility |

| Bond Length | C=O[1] (1.23 Å) | C=S (1.71 Å) | Sulfur is larger/more diffuse, increasing molecular volume. |

| H-Bonding | Strong Acceptor | Weak Acceptor | Water cannot effectively solvate the C=S group.[1] |

| Acidity (pKa) | ~23 (Neutral) | ~12-13 (Weakly Acidic) | Too weak to ionize at physiological pH (7.4).[1] |

| Lipophilicity | Moderate | High | The partition coefficient (LogP) increases, favoring lipid phases over water. |

The Diagnostic Conclusion: Simple pH adjustment will fail .[1] With a pKa of ~12.7, you would need a pH > 14 to ionize the thioamide group, which is incompatible with biological assays. You must rely on cosolvents or complexation .[1]

Module 2: The First Line of Defense (Cosolvents)

User Scenario: I need to screen this compound in a cell-based assay (HEK293) immediately.

Protocol A: The "Step-Down" Dilution Method

Direct addition of solid powder to water often results in floating hydrophobic clumps.[1] Use this protocol to force the compound into solution.

Reagents: DMSO (Anhydrous), PBS (pH 7.4).

-

Primary Stock: Dissolve the thiobenzamide in 100% DMSO to a concentration 1000x higher than your final target (e.g., 10 mM for a 10 µM assay).

-

Tip: If it resists, sonicate at 40°C for 5 minutes.

-

-

Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 1 mL of media. The "shock" will cause microprecipitation.[1]

-

Prepare a 10x intermediate in PBS/Media containing 5-10% DMSO.

-

Add the DMSO stock dropwise to the vortexing buffer.[1]

-

-

Final Dilution: Dilute the intermediate into the final assay well.

-

Target: Final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]

-

Cosolvent Compatibility Table

| Solvent | Solubility Potential | Biological Limit (approx.)[1] | Notes |

| DMSO | High | < 0.1% - 0.5% | Best general solvent.[1] Watch for "freeze-thaw" precipitation.[1] |

| Ethanol | Moderate | < 1.0% | Thiobenzamides are fairly soluble in hot ethanol but may crystallize upon cooling.[1] |

| PEG 400 | Moderate-High | < 5.0% | Good for animal dosing (IP/IV), less toxic than DMSO.[1] |

Module 3: Advanced Solubilization (Cyclodextrins)

User Scenario: DMSO is toxic to my cells, or I need a formulation for animal injection.

Cosolvents often fail because the drug precipitates when the cosolvent is diluted by body fluids.[1] Cyclodextrins (CDs) encapsulate the hydrophobic phenyl ring, shielding the thioamide from water while maintaining a hydrophilic exterior.

The Logic of Selection

- -CD: Cavity too small for the phenyl-thioamide group.[1]

- -CD: Perfect fit, but the CD itself has low water solubility.

-

HP-

-CD (Hydroxypropyl-beta-cyclodextrin): The Gold Standard. High aqueous solubility (>600 mg/mL) and excellent safety profile.[1]

Protocol B: HP- -CD Complexation Workflow

Do not just mix powders. You must reach thermodynamic equilibrium.

-

Carrier Prep: Prepare a 20% (w/v) solution of HP-

-CD in water or saline.[1] Filter through a 0.22 µm filter.[1] -

Excess Addition: Add thiobenzamide in excess of its estimated solubility (e.g., if you expect 1 mg/mL, add 5 mg/mL).

-

Equilibration: Shake or rotate at room temperature for 24 to 48 hours .

-

Why? Complexation is an equilibrium process (

).[1]

-

-

Clarification: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed solid.

-

Quantification: Analyze the filtrate via HPLC or UV-Vis to determine the final soluble concentration.

Module 4: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical steps for selecting a solubilization strategy based on your application.

Caption: Decision matrix for thiobenzamide solubilization. Note that pH adjustment is explicitly ruled out due to the high pKa of the thioamide group.

Module 5: Analytical Pitfalls (FAQs)

Q: I dissolved my sample in DMSO, but when I measure the concentration via UV-Vis in water, the peak shifts. Why?

A: This is Solvatochromism .[1] Thioamides have a strong

-

Solution: Always prepare your calibration curve in the exact same solvent mixture (e.g., 1% DMSO in Water) as your samples. Do not quantify an aqueous sample against a pure DMSO standard curve.[1]

Q: My solution turned cloudy after 2 hours. Is it stable? A: No. You are seeing Ostwald Ripening . Small crystals are forming and growing.[1]

-

Solution: If this happens in a biological assay, your data is compromised (the effective concentration is dropping). Switch to the Cyclodextrin protocol (Protocol B) to stabilize the compound in the cavity.

Q: Can I make a salt form? A: Only if your thiobenzamide has a separate basic group (like a pyridine ring or amine side chain).[1] The thioamide group itself cannot form stable salts at physiological pH.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 683563, Thiobenzamide. Retrieved from [Link][1]

-

Source of physicochemical data (pKa, melting point).[2]

-

-

Li, S., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.[1] Retrieved from [Link]

- Authoritative review on solubilization strategies including cosolvents and cyclodextrins.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]

-

Standard protocol source for HP-beta-CD complexation thermodynamics.[1]

-

-

Jagadeesan, R., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.[1] Retrieved from [Link]

- Detailed analysis of the "Thio-Effect," bond lengths, and lipophilicity changes.

Sources

- 1. Thiobenzamide | C7H7NS | CID 683563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2227-79-4 CAS MSDS (THIOBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. innoriginal.com [innoriginal.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Thiobenzamide Synthesis Odor Control Technical Support Center

Welcome to the Technical Support Center for managing strong odors during thiobenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common odor-related challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure safe and efficient experimentation.

Introduction: Understanding the Source of Odors

The synthesis of thioamides, including thiobenzamide, often involves the use of potent thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2][3] These reagents are highly effective for converting the carbonyl group of an amide into a thiocarbonyl. However, this transformation can release volatile and malodorous byproducts. The primary culprits behind the notoriously strong odors are low molecular weight sulfur compounds, with hydrogen sulfide (H₂S) being a major contributor, known for its characteristic rotten egg smell.[1] Depending on the specific reaction conditions and reagents used, other volatile compounds like mercaptans or ammonia can also be generated.[4]

Effective odor management is not merely a matter of comfort; it is a critical aspect of laboratory safety. Inhalation of high concentrations of these byproducts can be hazardous.[5][6] This guide provides troubleshooting advice and frequently asked questions to help you mitigate these risks and maintain a safe laboratory environment.

Troubleshooting Guide: Common Odor Issues and Solutions

This section addresses specific odor-related problems you might encounter during thiobenzamide synthesis and provides actionable solutions.

Issue 1: Strong "rotten egg" smell detected during the reaction.

-

Probable Cause: This is the signature scent of hydrogen sulfide (H₂S), a common byproduct when using thionating agents like Lawesson's reagent or P₄S₁₀.[1] Its release can be exacerbated by moisture in the reaction setup or reagents.

-

Solution:

-

Ensure a Dry Reaction Environment: Use anhydrous solvents and properly dried glassware.[1][7] Moisture can react with the thionating agent to produce H₂S.

-

Work in a Well-Ventilated Fume Hood: All manipulations involving thionating agents and the subsequent reaction should be performed in a certified chemical fume hood to prevent inhalation of toxic gases.[5][6][8]

-

Implement a Gas Scrubber: Before starting the reaction, set up a gas scrubber to trap volatile byproducts. The reaction vessel's outlet (e.g., from a condenser) should be connected to a series of gas washing bottles (bubblers) containing appropriate neutralizing solutions. A common and effective scrubbing solution for H₂S is a basic solution, such as aqueous sodium hydroxide (NaOH), which converts H₂S into non-volatile sulfide salts.[9]

-

Issue 2: A sharp, fishy, or ammonia-like odor is present.

-

Probable Cause: This suggests the presence of ammonia (NH₃) or volatile amines.[4][10] These can be byproducts or unreacted starting materials, particularly if the synthesis involves ammonia or amine reagents.

-

Solution:

-

Utilize a Two-Stage Scrubber: For reactions that may produce both acidic (H₂S) and basic (NH₃) gases, a two-stage scrubbing system is recommended.[4]

-

Stage 1 (Acidic Scrub): A bubbler containing a dilute acid solution (e.g., dilute sulfuric acid or citric acid) will neutralize ammonia by converting it to a non-volatile ammonium salt.[4][11][12]

-

Stage 2 (Basic Scrub): A subsequent bubbler with a basic solution (e.g., NaOH or sodium hypochlorite) will then trap any acidic gases like H₂S.

-

-

Optimize Reaction Stoichiometry: Ensure that the molar ratios of your reactants are correct to minimize unreacted volatile starting materials.

-

Issue 3: Persistent, unpleasant odors during workup and purification.

-

Probable Cause: The reaction mixture, even after completion, contains dissolved H₂S and other sulfur-containing byproducts from the thionating agent.[13] These can be released during quenching, extraction, and solvent removal. The phosphorus-containing byproduct from Lawesson's reagent can also have a similar polarity to the desired thioamide, making purification challenging and prolonging exposure to odorous compounds.[13][14]

-

Solution:

-

Quench with an Oxidizing Agent: Before aqueous workup, carefully quench the reaction mixture with a solution of sodium hypochlorite (bleach) or hydrogen peroxide. This will oxidize residual sulfur compounds to less volatile and less odorous sulfate salts. This should be done cautiously in a fume hood, as the reaction can be exothermic.

-

Decomposition of Lawesson's Reagent Byproduct: A recently developed method involves treating the reaction mixture with ethanol or ethylene glycol after the reaction is complete.[13][15][16] This transesterifies the phosphorus byproduct into a more polar species that is easier to separate from the desired thioamide, simplifying purification and reducing the handling of odorous materials.[13][15][17]

-

Waste Management: All waste, including aqueous layers from extractions and solvents, should be treated with an oxidizing agent (e.g., bleach) to neutralize residual odorous compounds before disposal according to your institution's guidelines.[18]

-

Experimental Protocols

Protocol 1: Setting Up a Two-Stage Gas Scrubbing System

This protocol describes how to assemble a system to neutralize both acidic and basic off-gases.

Materials:

-

Two gas washing bottles (bubblers) with fritted glass inlets.

-

Tubing (e.g., Tygon®) to connect the reaction apparatus to the bubblers.

-

Scrubbing solutions:

-

Bubbler 1: 1 M Sulfuric Acid (H₂SO₄)

-

Bubbler 2: 1 M Sodium Hydroxide (NaOH)

-

Procedure:

-

Fill the first gas washing bottle approximately two-thirds full with 1 M H₂SO₄. This will be the first trap for basic gases like ammonia.[4]

-

Fill the second gas washing bottle approximately two-thirds full with 1 M NaOH. This will trap acidic gases like H₂S.[9]

-

Connect the outlet of your reaction condenser to the inlet of the first bubbler (containing H₂SO₄) using the tubing.

-

Connect the outlet of the first bubbler to the inlet of the second bubbler (containing NaOH).

-

Ensure all connections are secure to prevent leaks. The final outlet from the second bubbler can be vented into the back of the fume hood.

Diagram: Experimental Workflow for Odor Containment

Caption: Workflow for trapping volatile byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with thionating agents?

A: Always adhere to standard laboratory safety practices.[5][6] This includes:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.[5][6]

-

Fume Hood: Conduct all work in a properly functioning chemical fume hood.[8]

-

Know the Hazards: Review the Safety Data Sheet (SDS) for all chemicals before use.[19]

-

Safe Smelling Technique: If you must assess an odor, use the wafting technique to gently direct vapors towards your nose from a distance.[8][20] Never directly inhale from a container.[8]

Q2: How should I dispose of waste from my thiobenzamide synthesis?

A: All waste, including liquid and solid, should be considered hazardous.

-

Quenching: Before disposal, treat liquid waste with an oxidizing agent like sodium hypochlorite (bleach) to neutralize malodorous sulfur compounds.

-